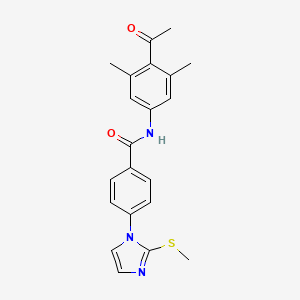![molecular formula C17H16N4O3 B7431020 methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7431020.png)
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and specific inhibitor of the EGFR signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and survival.
作用機序
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. By inhibiting EGFR signaling, this compound induces cell cycle arrest and apoptosis in cancer cells. The mechanism of action of this compound has been well-characterized in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits EGFR signaling, leading to decreased cell proliferation and increased apoptosis. In non-cancerous cells, this compound has been shown to affect neuronal differentiation and synaptic plasticity. It has also been shown to modulate the immune response by inhibiting the activation of T cells and macrophages.
実験室実験の利点と制限
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase, which allows researchers to study the effects of EGFR signaling in a controlled manner. It is also a potent inhibitor, which means that relatively low concentrations of this compound can be used to achieve significant inhibition of EGFR signaling. However, this compound has some limitations. It is not effective against all types of cancer cells, and some cancer cells may develop resistance to this compound over time. In addition, this compound has poor solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to this compound. Another area of interest is the investigation of the effects of EGFR inhibition on the tumor microenvironment, including immune cells and stromal cells. Finally, the potential use of this compound as a therapeutic agent for cancer and other diseases is an important area of future research.
合成法
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate can be synthesized by reacting 8-methoxyquinazoline-4-amine with 4-bromo-N-(methylcarbamoyl)aniline in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method is well-established and has been used by many researchers to produce this compound for their experiments.
科学的研究の応用
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been used to investigate the role of EGFR signaling in cancer progression and metastasis. In addition, this compound has been used to study the effects of EGFR inhibition on non-cancerous cells, such as neurons and immune cells.
特性
IUPAC Name |
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-14-5-3-4-13-15(14)18-10-19-16(13)20-11-6-8-12(9-7-11)21-17(22)24-2/h3-10H,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMDTODZOSDFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2NC3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[2-[(4-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)methyl]phenyl]benzoate](/img/structure/B7430937.png)
![Ethyl 2-[2-[[3-(diethylsulfamoyl)-4-methylbenzoyl]amino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430945.png)
![{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid](/img/structure/B7430949.png)

![2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430966.png)
![1-(Benzenesulfonyl)-4-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]-5-nitropyrrolo[2,3-b]pyridine](/img/structure/B7430982.png)
![[6-[1-Benzyl-3-(4-methylphenyl)pyrazol-4-yl]-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7430992.png)
![Methyl 3-[4-[1-(1-amino-1-oxo-3-phenylpropan-2-yl)triazol-4-yl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7431003.png)
![[2-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfonyl]-1,3-thiazol-4-yl]methanol](/img/structure/B7431007.png)
![4-[[[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-[[4-(2-hydroxypropan-2-yl)phenyl]methyl]-1,3-thiazol-2-ylidene]amino]methyl]benzenesulfonamide](/img/structure/B7431011.png)
![Ethyl 4-[[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methylsulfamoyl]piperidine-1-carboxylate](/img/structure/B7431012.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[4-[4-(hydroxymethyl)phenyl]piperidin-1-yl]acetamide](/img/structure/B7431019.png)
![ethyl 5-[1-[(5-bromo-7-methyl-1H-indole-2-carbonyl)amino]ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7431032.png)
![tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate](/img/structure/B7431036.png)
